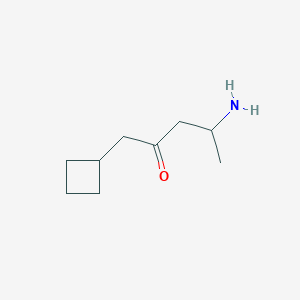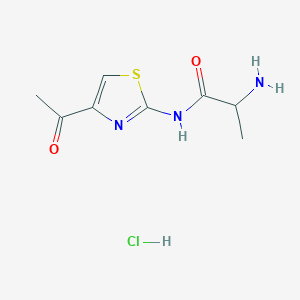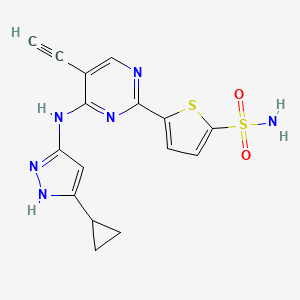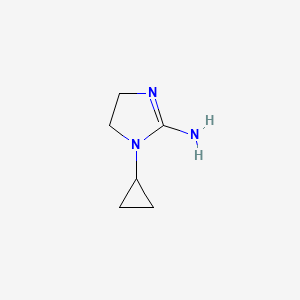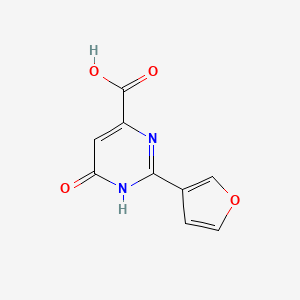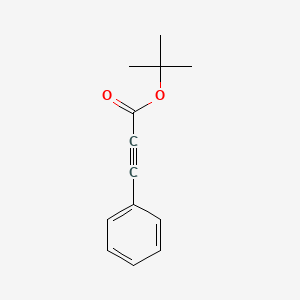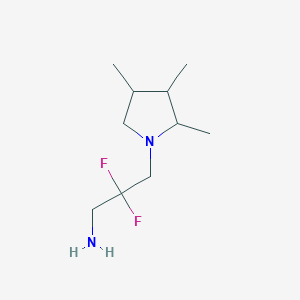
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent is used to replace a leaving group on a precursor molecule . The reaction conditions often require the use of polar aprotic solvents and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while reduction reactions may yield fluorinated amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Eigenschaften
Molekularformel |
C10H20F2N2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,2-difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-7-4-14(9(3)8(7)2)6-10(11,12)5-13/h7-9H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
LIHDAWTXLCFNEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(C1C)C)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


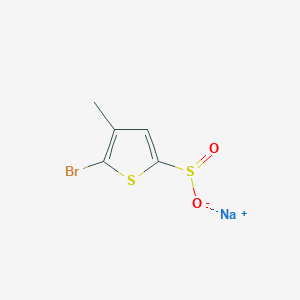
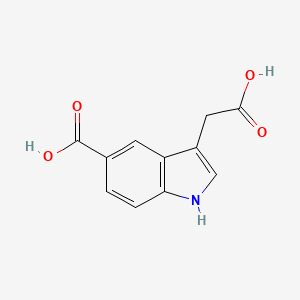
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
